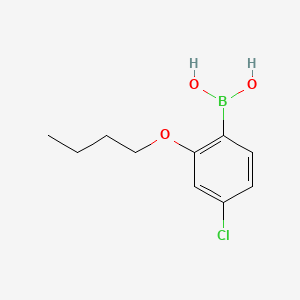

(2-Butoxy-4-chlorophenyl)boronic acid

Descripción general

Descripción

(2-Butoxy-4-chlorophenyl)boronic acid is an organoboron compound that has garnered interest due to its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with butoxy and chloro groups. The boronic acid functionality makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Butoxy-4-chlorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-butoxy-4-chlorophenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions: (2-Butoxy-4-chlorophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Substitution: The butoxy and chloro groups on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium(II) acetate, potassium carbonate, bis(pinacolato)diboron, dimethylformamide.

Oxidation: Hydrogen peroxide, sodium periodate.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Biomedical Applications

1.1 Glucose-Sensitive Drug Delivery Systems

One of the prominent applications of (2-Butoxy-4-chlorophenyl)boronic acid is in the development of glucose-sensitive drug delivery systems. Boronic acids, including this compound, can form reversible covalent bonds with diols, making them suitable for glucose sensing and insulin delivery. Research has shown that conjugates of this boronic acid with polymers like chitosan can create systems that release insulin in a glucose-dependent manner, which is crucial for diabetes management .

1.2 Cancer Treatment

This compound has also been investigated for its potential in cancer therapy. Studies indicate that boronic acid derivatives can enhance the efficacy of chemotherapeutic agents by improving their solubility and stability. For instance, nanoparticles functionalized with this compound have shown improved targeting capabilities for tumor cells, leading to higher drug concentrations at the site of action while minimizing systemic toxicity .

Organic Synthesis

2.1 Cross-Coupling Reactions

In organic synthesis, this compound serves as a versatile reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the butoxy and chlorophenyl groups enhances its reactivity and selectivity in these transformations .

2.2 Catalysis

The compound is also utilized as a catalyst or a catalyst precursor in various organic reactions. Its ability to stabilize reactive intermediates allows for more efficient synthesis pathways, reducing the need for harsh reaction conditions and improving overall yields .

Case Studies

Mecanismo De Acción

The mechanism of action of (2-Butoxy-4-chlorophenyl)boronic acid primarily involves its role as a boronic acid reagent in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparación Con Compuestos Similares

- Phenylboronic acid

- 4-Chlorophenylboronic acid

- 2-Chlorophenylboronic acid

- 4-Butoxyphenylboronic acid

Comparison: (2-Butoxy-4-chlorophenyl)boronic acid is unique due to the presence of both butoxy and chloro substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, the additional substituents provide opportunities for further functionalization and can enhance the compound’s utility in specific applications. The chloro group can act as a leaving group in substitution reactions, while the butoxy group can participate in hydrogen bonding and other interactions, potentially affecting the compound’s behavior in biological systems.

Actividad Biológica

(2-Butoxy-4-chlorophenyl)boronic acid, with the chemical formula C11H14BClO3 and CAS number 1256355-07-3, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property enables it to interact with various biomolecules, including proteins and nucleic acids, influencing their function.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Boronic acids can inhibit proteases and other enzymes by binding to their active sites or allosteric sites.

- Modulation of Protein Interactions : By forming complexes with proteins, this compound can alter signaling pathways critical in cancer and other diseases.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in breast cancer cells by modulating key signaling pathways.

- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against certain bacterial strains, indicating its potential use in developing new antibiotics.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in vitro, suggesting its potential application in treating inflammatory diseases.

Research Findings

A comprehensive review of literature reveals significant findings regarding the biological activity of this compound:

Case Studies

-

Cytotoxicity Assays : In a study conducted on MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer effects.

Concentration (µM) Cell Viability (%) 0 100 10 85 25 60 50 30 - Mechanistic Studies : The compound was found to activate caspase pathways leading to apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment.

- Antimicrobial Activity : A comparative study showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL.

Propiedades

IUPAC Name |

(2-butoxy-4-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWQEIZDBBRJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681710 | |

| Record name | (2-Butoxy-4-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-07-3 | |

| Record name | Boronic acid, B-(2-butoxy-4-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Butoxy-4-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.